Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

2,6-diethyl-4-methylphenylboronic acid structure
953075-90-6 structure
Nom du produit:2,6-diethyl-4-methylphenylboronic acid
Numéro CAS:953075-90-6
Le MF:C11H17BO2
Mégawatts:192.062483549118
MDL:MFCD25563305
CID:1080306
PubChem ID:57437319

2,6-diethyl-4-methylphenylboronic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2,6-diethyl-4-methylphenylboronic acid
    • 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID
    • BS-17961
    • (2,6-diethyl-4-methylphenyl)boronicacid
    • D80957
    • RJIQZLJNCMHCCN-UHFFFAOYSA-N
    • 953075-90-6
    • MFCD25563305
    • (2,6-diethyl-4-methylphenyl)boronic acid
    • 2,6-diethyl-4-methylphenyl boronic acid
    • AKOS037649303
    • CS-0163245
    • SCHEMBL450753
    • EN300-2773853
    • B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)
    • DB-313187
    • MDL: MFCD25563305
    • Piscine à noyau: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
    • La clé Inchi: RJIQZLJNCMHCCN-UHFFFAOYSA-N
    • Sourire: OB(C1C(CC)=CC(C)=CC=1CC)O

Propriétés calculées

  • Qualité précise: 192.1321599g/mol
  • Masse isotopique unique: 192.1321599g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 3
  • Complexité: 159
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 40.5Ų

2,6-diethyl-4-methylphenylboronic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
BS-17961-5G
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 >97%
5g
£750.00 2025-02-08
Chemenu
CM430231-1g
(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID
953075-90-6 95%+
1g
$195 2022-08-31
Chemenu
CM430231-10g
(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID
953075-90-6 95%+
10g
$1025 2022-08-31
eNovation Chemicals LLC
Y1199923-5g
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 95%
5g
$700 2024-07-23
abcr
AB547691-1 g
(2,6-Diethyl-4-methylphenyl)boronic acid, 95%; .
953075-90-6 95%
1g
€311.30 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X45075-1g
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 97%
1g
¥1533.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X45075-100mg
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 97%
100mg
¥344.0 2024-07-16
Key Organics Ltd
BS-17961-1G
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 >97%
1g
£252.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK025-100mg
2,6-diethyl-4-methylphenylboronic acid
953075-90-6 97%
100mg
349CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK025-250mg
2,6-diethyl-4-methylphenylboronic acid
953075-90-6 97%
250mg
682CNY 2021-05-07

2,6-diethyl-4-methylphenylboronic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Référence
Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide
, Japan, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Cyclohexanedione derivatives as novel herbicides and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Référence
Compositions comprising pyridazinone derivative, specific herbicide, and specific safener
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Référence
Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  50 min, -65 °C; 0.5 h, -65 °C
1.2 Reagents: Trimethyl borate ;  45 min, -65 °C; 0.5 h, -65 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of 2,6-diethyl-4-methylphenylacetate
, China, , ,

Méthode de production 6

Conditions de réaction
Référence
Pyridazinone compound and use thereof as herbicides
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Référence
Use of pyridazinone compound for control of harmful arthropod pests
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
Référence
Preparation of pyridazinones as herbicides.
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Référence
Herbicidal composition contains the pyridazinone compound
, Japan, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide ,  Magnesium Solvents: 2-Methyltetrahydrofuran ;  65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, < 35 °C
Référence
Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam
Jones, Michelle; Harris, Dave; Struble, Justin; Hayes, Michael; Koeller, Kevin; et al, Organic Process Research & Development, 2022, 26(8), 2407-2414

2,6-diethyl-4-methylphenylboronic acid Raw materials

2,6-diethyl-4-methylphenylboronic acid Preparation Products

2,6-diethyl-4-methylphenylboronic acid Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid
A1195714
Pureté:99%/99%
Quantité:1g/5g
Prix ($):172.0/531.0